3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-12-15(13-17(14-16)29-2)20(27)25-10-8-24(9-11-25)18-4-5-19(23-22-18)26-7-3-6-21-26/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNZCWAGVPQXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The pyridazine scaffold is a common feature among related compounds, but substituent variations at the 3- and 6-positions significantly alter molecular properties. Key analogs include:
*Estimated based on analogous structures.
Key Observations:
Crystallographic and Intermolecular Interactions
Crystallographic data from analogous compounds highlight critical differences:
*Hypothesized based on structural analogs.
Key Observations:
- The target compound’s 3,5-dimethoxybenzoyl group may disrupt planarity compared to the phenylamine analog, reducing π-π stacking efficiency but introducing additional van der Waals interactions.
- The phenylamine derivative’s S(6) motif and intermolecular H-bonding promote stable crystal lattices, a feature that could be replicated in the target compound through its methoxy groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, and what key intermediates are involved?
- Methodology : The synthesis typically involves coupling reactions between pyridazine and piperazine derivatives. For example:
- Step 1 : Functionalization of pyridazine at the 3- and 6-positions via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
- Step 2 : Introduction of the 3,5-dimethoxybenzoyl group to the piperazine ring using acylating agents (e.g., benzoyl chloride derivatives) under basic conditions.
- Key Intermediates : Chlorinated pyridazine precursors (e.g., 3-chloro-6-(piperazin-1-yl)pyridazine) and substituted benzoylpiperazines are critical .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole N–H protons at δ 8.5–9.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- FTIR : Detection of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) from the benzoyl group and pyridazine/pyrazole ring vibrations .
- Crystallography :
- X-ray diffraction (XRD) : Resolve molecular conformation (e.g., chair conformation of piperazine rings) and intermolecular interactions (e.g., C–H⋯O/Cl⋯Cl contacts) using SHELXL for refinement and ORTEP-III for visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Contradiction Example : Discrepancies in NMR assignments due to dynamic effects (e.g., rotational barriers in piperazine rings).
- Resolution :
- Complementary Techniques : Combine XRD (definitive bond-length/angle data) with 2D NMR (e.g., COSY, NOESY) to validate spatial arrangements .
- Validation Software : Use PLATON/SHELXL for symmetry checks and ADDSYM for detecting missed symmetry elements .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction Optimization :
- Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of pyridazine with pyrazole derivatives (reported yields up to 86% in similar systems) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during acylation steps .
Q. What in vitro assays are used to evaluate the bioactivity of this compound, and how are conflicting results interpreted?
- Assays :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarity to known neuroactive piperazine derivatives .
- Data Interpretation :
- False Positives : Rule out aggregation artifacts via dynamic light scattering (DLS).
- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., substitution at the benzoyl or pyrazole moiety) to identify critical pharmacophores .
Structural and Computational Questions
Q. How do computational methods (e.g., DFT, molecular docking) support the design of derivatives with enhanced activity?
- DFT Applications :
- Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for derivatization.
- Optimize geometry using B3LYP/6-31G(d) basis sets to model piperazine ring puckering and substituent effects .
- Docking Studies :
- Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with crystallographic data (e.g., PDB: 1DHF) to prioritize synthetic targets .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
